

Application Note: Regioselective Nitration of Methyl 2-(4-hydroxyphenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

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Abstract

This application note provides a detailed protocol for the regioselective nitration of methyl 2-(4-hydroxyphenyl)acetate to synthesize **methyl 2-(4-hydroxy-3-nitrophenyl)acetate**. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] The described method utilizes a standard mixed-acid approach with careful temperature control to favor the formation of the desired ortho-nitro product. This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products and potential over-nitration if the reaction conditions are not carefully controlled.[2][3] For methyl 2-(4-hydroxyphenyl)acetate, the target is the introduction of a single nitro group at the position ortho to the hydroxyl group. This regioselectivity is crucial for the utility of the product in subsequent synthetic steps. The protocol herein is designed to achieve this selectivity through the controlled addition of a nitrating agent at low temperatures.

Experimental Protocol

Materials:

- Methyl 2-(4-hydroxyphenyl)acetate
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Crushed Ice
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexane
- Silica Gel (for column chromatography)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Thermometer
- Separatory funnel

- Büchner funnel and filter flask
- Rotary evaporator
- Glassware for column chromatography
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in dichloromethane. Cool the flask to 0°C using an ice-water bath.
- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) at 0°C. Caution: This mixture is highly corrosive and the mixing process is exothermic.[4]
- **Nitration Reaction:** Slowly add the nitrating mixture dropwise to the stirred solution of methyl 2-(4-hydroxyphenyl)acetate over 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5°C.[5]
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-2 hours.
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[6][7] This will quench the reaction and precipitate the crude product.
- **Work-up:**
 - Transfer the quenched mixture to a separatory funnel.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with

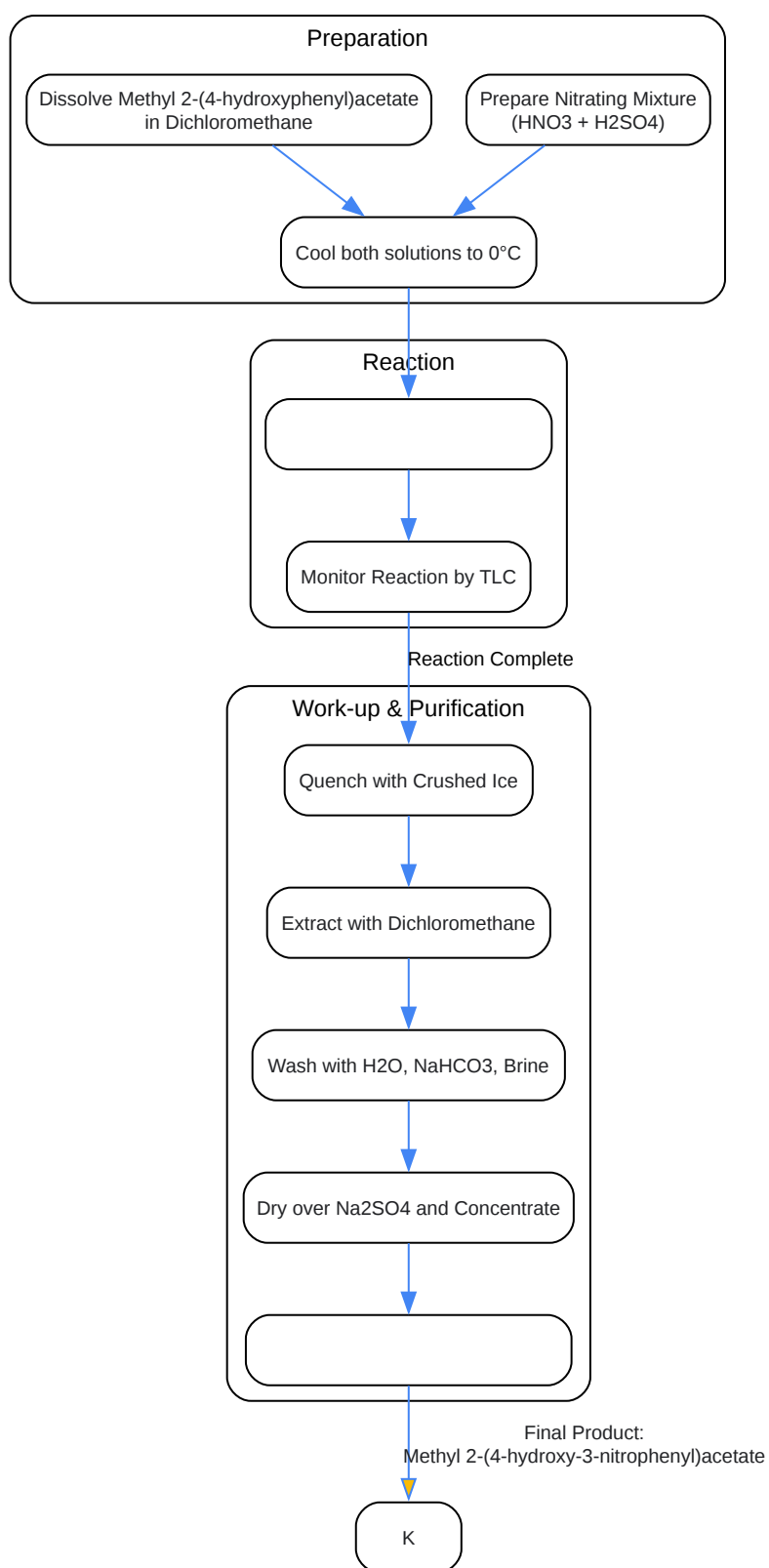
brine (1 x 50 mL).[6]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure **methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.

Data Presentation

Parameter	Condition
Starting Material	Methyl 2-(4-hydroxyphenyl)acetate
Nitrating Agent	HNO ₃ / H ₂ SO ₄
Stoichiometry (Substrate:HNO ₃ :H ₂ SO ₄)	1 : 1.1 : 2.0
Solvent	Dichloromethane
Reaction Temperature	0 - 5 °C
Reaction Time	1 - 2 hours
Work-up	Aqueous work-up with NaHCO ₃ wash
Purification	Silica Gel Column Chromatography
Expected Product	Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Visualizations



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Caption: Workflow for the nitration of methyl 2-(4-hydroxyphenyl)acetate.

Safety Precautions

- Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
- The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully controlled. The use of an ice bath is crucial.
- Always add acid to water (or in this case, the nitrating acid to the substrate solution) slowly and in a controlled manner. Never the other way around.

By following this detailed protocol, researchers can reliably synthesize **methyl 2-(4-hydroxy-3-nitrophenyl)acetate** for use in further chemical and pharmaceutical development.

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